(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps and various chemical reactions7. For instance, piperidine derivatives, which might be structurally similar to the compound , are synthesized through intra- and intermolecular reactions leading to the formation of various derivatives7. However, specific synthesis methods for “(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid” are not found in the available literature.
Molecular Structure Analysis
The molecular structure of a compound greatly influences its properties and reactivity. For instance, the strength of an acid or base can be influenced by structural and electronic factors89. However, specific structural analysis for “(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid” is not available in the current literature.
Chemical Reactions Analysis
The chemical reactions involving a compound can provide insights into its reactivity and potential applications. Piperidine derivatives, for instance, are involved in a variety of chemical reactions and have significant roles in the pharmaceutical industry71011. However, specific chemical reactions involving “(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid” are not detailed in the available literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior and potential applications. For instance, acetic acid is a colorless liquid with a pungent smell and sour taste, and it has a wide range of applications due to its desirable solvent properties56. However, specific physical and chemical properties of “(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid” are not detailed in the available literature.
Scientific Research Applications
Chiral Synthesis and Chemical Transformations
Chiral Synthesis of Protected Piperidine Derivatives : A study detailed a large-scale chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives, starting from (S)-1-phenyl-ethylamine to obtain pure adducts. This process involves hetero Diels–Alder reactions and further functional group transformations, showcasing the compound's role in synthesizing complex chiral structures without racemization (Lau et al., 2002).
Efficient Microwave-Assisted Synthesis : Another research highlighted the microwave-assisted synthesis of substituted 3-phenylpropionic acids from benzaldehydes, utilizing piperidine as a catalyst. This method demonstrates a quick and efficient approach to creating phenylpropionic acid derivatives, a class of compounds with potential pharmacological importance (Sharma et al., 2003).
Pharmacological Potential and Bioactive Synthesis
Synthesis of Phencyclidine Derivatives : Research into the synthesis and biological properties of 2-hydroxy-1-(1-phenyltetralyl)piperidine and its intermediates, derivatives of phencyclidine, aimed to explore their analgesic effects. This highlights the chemical's utility in creating potential analgesics (Ahmadi & Mahmoudi, 2005).
Mannich Bases with Pyrazolone Moiety : A study on the synthesis and electrochemical properties of novel Mannich bases bearing a pyrazolone moiety, synthesized from piperidine, indicates its role in creating compounds with potential electrochemical applications (Naik et al., 2013).
Molecular and Structural Studies
X-ray Crystallographic Study : An X-ray crystallographic study of pentacoordinated organogermanium compounds, including derivatives related to the (2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid, provided insights into their structural properties, useful for material science and organometallic chemistry (Takeuchi et al., 2003).
In vitro Biological Studies : In vitro studies on fluoro-substituted phenyl acrylic acids demonstrate the role of similar compounds in synthesizing antimicrobial drugs, with detailed characterizations supporting their potential biological applications (Hussain et al., 2010).
Safety And Hazards
Understanding the safety and hazards associated with a compound is essential for its safe handling and use. For instance, acetic acid is flammable and can cause severe skin burns and eye damage1415. However, specific safety and hazard information for “(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid” is not available in the current literature.
Future Directions
Given the limited information available on “(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid”, future research could focus on elucidating its synthesis methods, molecular structure, chemical reactivity, mechanism of action, physical and chemical properties, and safety profile. This could potentially uncover new applications and uses for this compound in various fields such as pharmaceuticals, materials science, and chemical synthesis.
properties
IUPAC Name |
(2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INGSNVSERUZOAK-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)[C@H](C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314194 | |
Record name | L-threo-Ritalinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301314194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid | |
CAS RN |
129389-68-0 | |
Record name | L-threo-Ritalinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129389-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-threo-Ritalinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301314194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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